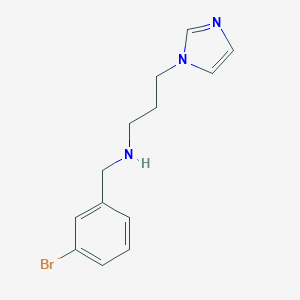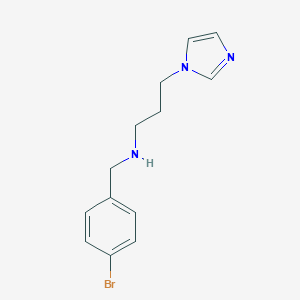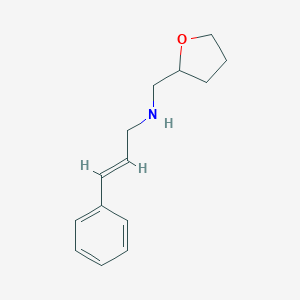![molecular formula C14H19N5OS B496257 2-(1-methyltetrazol-5-yl)sulfanyl-N-[(4-prop-2-enoxyphenyl)methyl]ethanamine](/img/structure/B496257.png)
2-(1-methyltetrazol-5-yl)sulfanyl-N-[(4-prop-2-enoxyphenyl)methyl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-methyltetrazol-5-yl)sulfanyl-N-[(4-prop-2-enoxyphenyl)methyl]ethanamine is a complex organic compound that features a benzyl group substituted with an allyloxy group and a tetrazolylthioethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyltetrazol-5-yl)sulfanyl-N-[(4-prop-2-enoxyphenyl)methyl]ethanamine typically involves multiple steps:
Formation of the Allyloxybenzyl Intermediate: This step involves the reaction of 4-hydroxybenzyl alcohol with allyl bromide in the presence of a base such as potassium carbonate to form 4-(allyloxy)benzyl alcohol.
Introduction of the Tetrazole Group: The next step involves the formation of the tetrazole ring. This can be achieved by reacting 1-methyl-1H-tetrazole-5-thiol with an appropriate alkylating agent.
Coupling Reaction: Finally, the 4-(allyloxy)benzyl alcohol is coupled with the tetrazole derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyltetrazol-5-yl)sulfanyl-N-[(4-prop-2-enoxyphenyl)methyl]ethanamine can undergo various types of chemical reactions:
Oxidation: The allyloxy group can be oxidized to form an epoxide or a diol.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Epoxides: and from oxidation.
Amines: from reduction.
Substituted benzyl derivatives: from electrophilic aromatic substitution.
Scientific Research Applications
2-(1-methyltetrazol-5-yl)sulfanyl-N-[(4-prop-2-enoxyphenyl)methyl]ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-methyltetrazol-5-yl)sulfanyl-N-[(4-prop-2-enoxyphenyl)methyl]ethanamine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. The allyloxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: Used as a precursor in polymer synthesis.
N-[4-(methoxy)benzyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine: Similar structure but with a methoxy group instead of an allyloxy group.
Uniqueness
2-(1-methyltetrazol-5-yl)sulfanyl-N-[(4-prop-2-enoxyphenyl)methyl]ethanamine is unique due to the presence of both the allyloxy and tetrazole groups, which confer specific chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C14H19N5OS |
|---|---|
Molecular Weight |
305.4g/mol |
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-N-[(4-prop-2-enoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C14H19N5OS/c1-3-9-20-13-6-4-12(5-7-13)11-15-8-10-21-14-16-17-18-19(14)2/h3-7,15H,1,8-11H2,2H3 |
InChI Key |
VYZJWJWHIZBNHS-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCNCC2=CC=C(C=C2)OCC=C |
Canonical SMILES |
CN1C(=NN=N1)SCCNCC2=CC=C(C=C2)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(benzyloxy)-3-methoxybenzyl]-N-methylamine](/img/structure/B496174.png)
![N-{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine](/img/structure/B496175.png)
![N-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine](/img/structure/B496176.png)

![2-(3,4-dimethoxyphenyl)-N-[(3-methylthiophen-2-yl)methyl]ethanamine](/img/structure/B496180.png)
![N-tert-butyl-2-(4-{[(2-hydroxypropyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B496182.png)

![N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-thienylmethyl)amine](/img/structure/B496188.png)
![2-(2-Chloro-6-ethoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B496189.png)
![2-(2-Chloro-6-methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B496190.png)
![1-({4-[(2,4-Dichlorobenzyl)oxy]benzyl}amino)propan-2-ol](/img/structure/B496191.png)

![2-(2-Chloro-6-ethoxy-4-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B496193.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B496196.png)
